

# Early Research on the Explosive Properties of Nitrourea: A Technical Guide

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This technical guide provides an in-depth overview of the early research into the explosive properties of **nitrourea**. The content is tailored for researchers, scientists, and professionals in drug development who have an interest in energetic materials.

#### Introduction

**Nitrourea** (CH<sub>3</sub>N<sub>3</sub>O<sub>3</sub>), also known as N-nitrocarbamide, is a powerful high explosive that garnered interest in the late 19th and early 20th centuries. As a derivative of urea, a readily available and inexpensive chemical, **nitrourea** represented a significant area of research in the development of new energetic materials. Its synthesis was first reliably achieved by Thiele and Lachman in 1895. This document summarizes the foundational knowledge regarding its synthesis, explosive characteristics, and the experimental methods used by early researchers to define its properties.

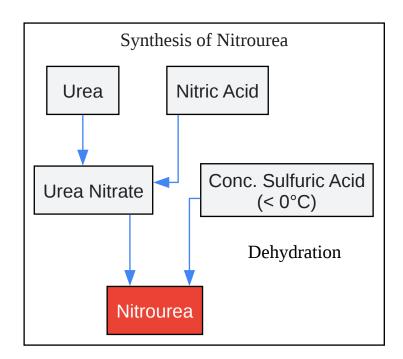
## **Synthesis of Nitrourea**

The primary and most cited early method for synthesizing **nitrourea** is through the dehydration of urea nitrate using concentrated sulfuric acid.[1][2] Urea nitrate itself is prepared by the reaction of urea with nitric acid.[3][4] The synthesis of **nitrourea** is a sensitive procedure that requires careful temperature control to prevent runaway reactions and decomposition.[1]

The following protocol is based on the procedure described by Thiele and Lachmann and later documented in Organic Syntheses.[1]



- Preparation of Urea Nitrate: Urea is dissolved in nitric acid, leading to the precipitation of urea nitrate. The reaction is exothermic and requires cooling.
- Dehydration Reaction: The prepared urea nitrate is slowly added to concentrated sulfuric acid, which is pre-cooled to below 0°C in a salt-ice bath.[3] The temperature of the reaction mixture must be maintained between 0 and -3°C during the addition.[3]
- Isolation: After the addition of urea nitrate is complete, the mixture is stirred for approximately 30 minutes while maintaining the low temperature. The reaction mixture is then poured onto crushed ice, causing the **nitrourea** to precipitate as a white, finely divided solid.[1]
- Purification: The precipitated nitrourea is filtered, washed with cold water, and pressed as
  dry as possible.[1] For higher purity, it can be recrystallized from solvents such as ether,
  benzene, or chloroform.[1]



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Synthesis pathway of Nitrourea.

## **Explosive Properties of Nitrourea**



Early research established **nitrourea** as a potent explosive, comparable in some respects to other well-known energetic materials of the era. The following table summarizes the key quantitative data on its explosive properties.

Property	Value	Source(s)
Chemical Formula	CH <sub>3</sub> N <sub>3</sub> O <sub>3</sub>	[5]
Molar Mass	105.05 g/mol	[2][5]
Appearance	White crystalline solid	[5][6]
Density	1.73 g/cm <sup>3</sup>	[2][5][7]
Melting Point	155 - 158.8°C (with decomposition)	[1][2][5]
Detonation Velocity	6,860 m/s (at a density of 1.73 $g/cm^3$ )	[5][8]
Shock Sensitivity	Medium	[5]
Friction Sensitivity	Low	[5]
Relative Explosive (RE) Factor	1.01	[5]

## **Early Experimental Protocols for Characterization**

The determination of the explosive properties of a new compound in the late 19th and early 20th centuries followed a series of established, albeit less standardized than today, experimental procedures.

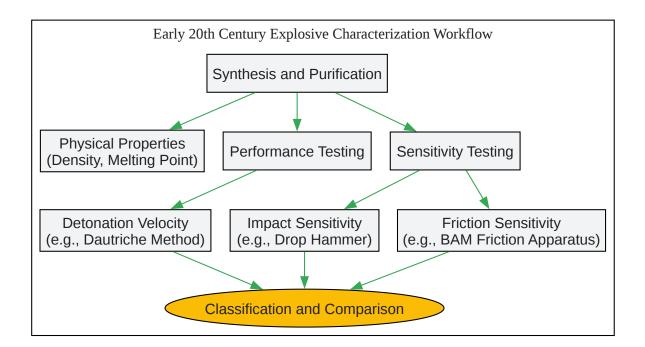
The Dautriche method was a common early technique for measuring detonation velocity. It involved initiating a length of detonating cord with a known detonation velocity at two points separated by a specific distance along the explosive charge being tested. The collision of the two detonation waves would leave a mark on a lead plate, and from the position of this mark, the detonation velocity of the test explosive could be calculated.

Impact sensitivity was typically determined using a drop-weight apparatus, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer. In this test, a sample of the



explosive is subjected to the impact of a falling weight from a known height. The result is often reported as the height at which there is a 50% probability of causing an explosion. **Nitrourea** is described as having "medium" shock sensitivity.[5]

Friction sensitivity was assessed using devices like the BAM friction apparatus. This instrument subjects a small sample of the explosive to friction between a static porcelain pin and a moving porcelain plate under a specified load. The sensitivity is reported as the smallest load that causes an explosion in a set number of trials. **Nitrourea** is reported to have "low" friction sensitivity.[5]



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Workflow for characterizing new explosives in the early 20th century.

### Conclusion

The early research on **nitrourea** established it as a formidable high explosive with a significant detonation velocity and moderate sensitivity. The synthesis method developed by Thiele and Lachmann provided a viable route to produce this energetic material, paving the way for its



study and comparison with other explosives. While it has been largely superseded by other compounds in modern applications, the foundational work on **nitrourea** contributed to the broader understanding of nitramine explosives and the development of experimental techniques for characterizing energetic materials.

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